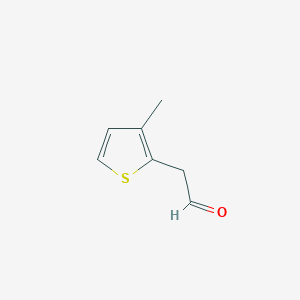

2-(3-Methylthiophen-2-yl)acetaldehyde

Description

Significance of Heterocyclic Aldehydes in Organic Synthesis

Heterocyclic aldehydes are a class of organic compounds characterized by a ring structure containing at least one heteroatom (such as sulfur, oxygen, or nitrogen) and bearing an aldehyde (-CHO) functional group. These molecules are highly valued in organic synthesis due to their dual reactivity. The aldehyde group is a versatile functional handle, readily participating in a wide array of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.

This reactivity makes heterocyclic aldehydes crucial intermediates, or synthons, for constructing more complex molecular architectures. They serve as foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific nature of the heterocyclic ring imparts distinct electronic properties and steric configurations, influencing the reactivity of the aldehyde group and the characteristics of the final product.

Overview of Thiophene (B33073) Derivatives in Contemporary Chemistry

Thiophene is a five-membered aromatic heterocycle containing a single sulfur atom. Its derivatives are a "privileged scaffold" in medicinal chemistry, meaning this structural motif is recurrent in a multitude of biologically active compounds and approved drugs. The thiophene ring is considered a bioisostere of a benzene (B151609) ring, capable of similar chemical interactions but with different metabolic and physicochemical properties.

In contemporary chemistry, thiophene derivatives are investigated for a vast spectrum of applications. They form the core of numerous pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. mdpi.com Beyond medicine, thiophene-based molecules are integral to materials science, where they are used to create organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs), owing to their unique electronic and photophysical properties.

Contextualization of 2-(3-Methylthiophen-2-yl)acetaldehyde within Organosulfur Compound Research

Organosulfur compounds, which feature carbon-sulfur bonds, are a vital area of chemical research. The presence of sulfur imparts specific properties to a molecule, including the potential for oxidation at the sulfur center and the ability to coordinate with metals. This class of compounds is widespread in nature and is central to the development of new synthetic methodologies and functional molecules.

This compound belongs to this class. Its structure consists of a thiophene ring substituted with a methyl group at the 3-position and an acetaldehyde (B116499) group at the 2-position. This specific arrangement of functional groups makes it a potentially valuable intermediate. Research into related thiophene derivatives shows they are used as building blocks to create more complex molecules with targeted functions, such as novel fungicides or compounds with cytotoxic activity against cancer cell lines. mdpi.comnih.gov The study of this compound and similar structures contributes to the expanding toolkit of organosulfur chemistry, providing new synthons for creating novel chemical entities.

Detailed Research Findings on this compound

While this compound is recognized as a synthetic building block, detailed, publicly available research focusing exclusively on its synthesis, properties, and applications is limited. However, its chemical identity can be defined by its structure and physicochemical properties, which are often predicted or determined by suppliers for research purposes.

Physicochemical Properties

The properties of this compound are derived from its molecular structure, which combines an aromatic thiophene ring with a reactive aldehyde side chain.

| Property | Value |

| Molecular Formula | C₇H₈OS |

| Molar Mass | 140.20 g/mol |

| IUPAC Name | This compound |

| Appearance | Typically a liquid (inferred from similar compounds) |

Note: Experimental data such as boiling point, density, and spectroscopic details are not widely published in peer-reviewed literature and are typically available through chemical supplier databases.

The reactivity of this compound is primarily governed by the aldehyde group. It is expected to undergo typical aldehyde reactions, such as:

Oxidation to form 2-(3-methylthiophen-2-yl)acetic acid.

Reduction to yield 2-(3-methylthiophen-2-yl)ethanol.

Nucleophilic addition reactions at the carbonyl carbon.

Condensation reactions , such as the aldol (B89426) condensation, to form larger molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylthiophen-2-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJVVJWLWFOLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 3 Methylthiophen 2 Yl Acetaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group, characterized by a polarized carbon-oxygen double bond, is a prime target for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it electrophilic and thus reactive towards a wide array of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orglibretexts.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org Subsequent protonation of the resulting alkoxide ion yields the final addition product. The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon, breaking the pi bond and moving the electrons onto the oxygen atom. masterorganicchemistry.com

Common nucleophiles that are expected to react with 2-(3-Methylthiophen-2-yl)acetaldehyde include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydride reagents. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a secondary alcohol, 1-(3-methylthiophen-2-yl)propan-2-ol.

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Predicted Product |

| Methylmagnesium bromide | 1-(3-Methylthiophen-2-yl)propan-2-ol |

| Sodium borohydride (B1222165) | 2-(3-Methylthiophen-2-yl)ethanol |

| Hydrogen cyanide | 2-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The presence of α-hydrogens on the carbon adjacent to the aldehyde group in this compound allows it to undergo condensation reactions. These reactions are crucial for forming carbon-carbon bonds. thieme-connect.de

In an Aldol condensation , under basic or acidic conditions, the enolate of this compound can act as a nucleophile, attacking the carbonyl group of another molecule of the same aldehyde. This initially forms a β-hydroxy aldehyde, which can then dehydrate upon heating to yield an α,β-unsaturated aldehyde.

The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base (e.g., piperidine). This reaction typically results in the formation of a new carbon-carbon double bond after decarboxylation. For example, the reaction with malonic acid would be expected to produce 3-(3-methylthiophen-2-yl)propenoic acid. Such reactions are common for thiophene-based carbonyl compounds. mdpi.com

Table 2: Expected Products of Condensation Reactions

| Reaction Type | Reactant | Catalyst | Expected Product |

| Aldol Condensation | Self-condensation | Sodium hydroxide | 4-(3-Methylthiophen-2-yl)-2-methyl-2-butenal |

| Knoevenagel Condensation | Malonic acid | Piperidine | 3-(3-Methylthiophen-2-yl)propenoic acid |

Oxidation and Reduction Chemistry

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The expected product of oxidation is 2-(3-methylthiophen-2-yl)acetic acid.

Reduction of the aldehyde to a primary alcohol, 2-(3-methylthiophen-2-yl)ethanol, can be accomplished using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method for this transformation.

Table 3: Oxidation and Reduction Products

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate | 2-(3-Methylthiophen-2-yl)acetic acid |

| Reduction | Sodium borohydride | 2-(3-Methylthiophen-2-yl)ethanol |

Cycloaddition Reactions with Acetaldehyde (B116499) Derivatives

While less common for simple aldehydes, derivatives of this compound, particularly those with extended conjugation formed through condensation reactions, can participate in cycloaddition reactions. For instance, the α,β-unsaturated aldehyde product of an Aldol condensation could potentially act as a dienophile in a Diels-Alder [4+2] cycloaddition reaction. The feasibility and stereoselectivity of such reactions would depend on the nature of the diene and the electronic properties of the dienophile. Theoretical studies have explored cycloaddition reactions of simple acetaldehydes. researchgate.net

Transformations of the Thiophene (B33073) Ring System

The 3-methylthiophene (B123197) ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a characteristic reaction of thiophenes. The directing effects of the substituents on the ring determine the position of substitution. In this compound, the ring has a methyl group at the 3-position and an acetaldehyde group at the 2-position.

The methyl group is an activating, ortho-, para-directing group. The acetaldehyde group, being electron-withdrawing, is a deactivating, meta-directing group. In thiophene, the α-positions (2 and 5) are generally more reactive towards electrophiles than the β-positions (3 and 4). researchgate.net

Given the substitution pattern, the incoming electrophile will be directed to the vacant positions on the ring. The activating effect of the methyl group at position 3 will strongly direct incoming electrophiles to the 2- and 4-positions. However, the 2-position is already substituted. The deactivating acetaldehyde group at the 2-position will direct to the 4- and 5-positions (meta to itself). Therefore, the combined directing effects would likely favor substitution at the 5-position, which is ortho to the activating methyl group and meta to the deactivating acetaldehyde group. Substitution at the 4-position is also possible.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-(3-Methyl-5-nitrothiophen-2-yl)acetaldehyde |

| Bromination | Br₂/FeBr₃ | 2-(5-Bromo-3-methylthiophen-2-yl)acetaldehyde |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-(5-Acetyl-3-methylthiophen-2-yl)acetaldehyde |

Directed Lithiation and Subsequent Functionalization

The functionalization of the thiophene ring in this compound is amenable to directed lithiation, a powerful strategy for regioselective C-H bond activation. The regiochemical outcome of this deprotonation is governed by the directing effects of the substituents on the thiophene ring, primarily the methyl group at the C3 position and the acetaldehyde group at the C2 position. Thiophene itself is preferentially lithiated at the C2 position due to the acidity of the α-protons. However, in a substituted thiophene, the outcome is a result of competing directing effects.

The aldehyde functionality at C2 is highly reactive toward organolithium reagents and would likely undergo nucleophilic attack. Therefore, a protection strategy is typically required, for instance, by converting the aldehyde to an acetal (B89532). This protected group can then also exert a directing influence on the lithiation. The primary directing influence, however, stems from the C3-methyl group. Studies on the lithiation of 3-methylthiophene have shown high selectivity for deprotonation at the C5 position, particularly when using sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP). nih.gov This outcome is favored over deprotonation at the C2 position, which is sterically hindered by the adjacent methyl group. The use of lithium magnesates has also been shown to effectively deprotonate thiophenes regioselectively. organic-chemistry.org

Therefore, for a protected form of this compound, deprotonation is strongly predicted to occur at the C5 position. This process is often under thermodynamic control, leading to the most stable lithiated intermediate. wikipedia.org The resulting 5-lithio-3-methyl-2-thienyl derivative is a potent nucleophile that can be trapped with a wide array of electrophiles to introduce new functional groups at the C5 position, leading to 2,3,5-trisubstituted thiophenes. nih.govorganic-chemistry.org

Table 1: Regioselectivity in the Lithiation of Substituted Thiophenes

Illustrates the preferred site of deprotonation for various substituted thiophenes, highlighting the directing effects of different functional groups.

| Substituted Thiophene | Base/Conditions | Major Lithiation Site | Reference |

|---|---|---|---|

| 3-Methylthiophene | LiTMP, THF | C5 | nih.gov |

| Thiophene | Bu₃MgLi, THF, rt | C2 | organic-chemistry.org |

| 2-Chlorothiophene | Bu₃MgLi, THF, rt | C5 | organic-chemistry.org |

| 2-Methoxythiophene | Bu₃MgLi, THF, rt | C5 | organic-chemistry.org |

Ring-Opening and Rearrangement Pathways

While the thiophene ring is aromatic and generally stable, it can undergo ring-opening under specific reaction conditions, which represent potential alternative reaction pathways for this compound. wikipedia.org Strong nucleophiles, such as the organolithium reagents used for lithiation, can, under forcing conditions, initiate cleavage of the C-S bonds. This reactivity is a known pathway for certain organometallic thiophene derivatives. researchgate.net

Furthermore, strong Brønsted acids can induce ring-opening or oligomerization. nih.gov The reaction proceeds via protonation of the thiophene ring, which disrupts its aromaticity and forms a reactive carbocationic intermediate. nih.govrsc.org Depending on the acid concentration and temperature, this intermediate can either react with un-reacted thiophene monomers to form oligomers or undergo ring-opening. rsc.org Computational studies have explored the potential energy surfaces of electronically excited thiophene, identifying ring-opening as a key deactivation mechanism involving an elongated C-S bond. rsc.org While this is a photochemical process, it underscores the inherent potential for C-S bond cleavage.

Rearrangement reactions are less common but can occur, particularly in the presence of strong bases. For halogenated thiophenes, a phenomenon known as the "halogen dance" involves the base-catalyzed migration of a halogen atom around the ring via a series of lithiated intermediates. While the title compound is not halogenated, this illustrates the potential for substituent migration on the thiophene ring under strongly basic conditions.

Reaction Kinetics and Thermodynamic Studies of Transformations

The transformations of this compound are governed by a balance of kinetic and thermodynamic factors. jackwestin.com This is particularly evident in the directed lithiation reaction, where multiple C-H bonds are available for deprotonation. The distinction between the kinetic product (formed fastest) and the thermodynamic product (most stable) is crucial. wikipedia.orgyoutube.comlibretexts.orgyoutube.com For the deprotonation of an analogue like 3-methylthiophene, the C5 position is generally the thermodynamic product, as the resulting carbanion is the most stable. nih.gov Reaction conditions such as temperature, solvent, and the steric bulk of the base can be manipulated to favor one product over the other. Low temperatures and sterically demanding bases often favor the kinetic product, whereas higher temperatures can allow for equilibration to the more stable thermodynamic product. wikipedia.org

While specific rate constants for the lithiation of this compound are not available in the literature, kinetic studies on related palladium-catalyzed cross-coupling reactions of thiophenes provide insight into the factors influencing reaction rates. For instance, in the oxidative coupling of a thiophene with phenylboronic acid, the reaction rate was found to depend on the concentrations of the palladium catalyst, the boronic acid, and the thiophene substrate. nih.gov

Thermodynamic data for specific transformations are also scarce, but computational methods like Density Functional Theory (DFT) have been used to estimate the energetics of various reactions involving the thiophene ring. mdpi.comresearchgate.netrsc.orgmdpi.comnih.govresearchgate.net These studies provide valuable information on reaction enthalpies, activation barriers, and the relative stability of intermediates and products. For example, theoretical calculations on the ring-opening of cycloalkanes show that a significant portion of the ring strain energy is removed in the transition state. arxiv.org Similar principles would apply to the potential ring-opening of the thiophene moiety.

Table 2: Calculated Thermodynamic Parameters for Representative Thiophene Reactions

Provides examples of computationally derived energy barriers and reaction energies for various transformations involving the thiophene motif, illustrating the application of theoretical chemistry in understanding reactivity.

| Reaction Type | System | Calculated Parameter | Value (kcal/mol) | Method | Reference |

|---|---|---|---|---|---|

| Ring Opening | Cyclobutane → Butane-1,4-diyl biradical | Activation Energy (Ea) | 62.5 | CBS-QB3 | arxiv.org |

| Excited State Deactivation | Thiophene S₁ State → Ring-Opened Minimum | Adiabatic Excitation Energy | 3.81 eV (~87.8 kcal/mol) | DFT/MRCI | rsc.org |

| Desulfurization | Thiophene on Ni₅₅ cluster | Activation Barrier (Direct Desulfurization) | 0.67 eV (~15.5 kcal/mol) | DFT | rsc.org |

| Hydroformylation | Alkene + Formyl Radical | Activation Barrier (Thiophenol Catalyzed) | 9.4 | DFT (M06-2X) | acs.org |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the directed lithiation of this compound (in its protected form), the key reactive intermediate is the 5-thienyllithium species. This organometallic compound features a covalent but highly polarized carbon-lithium bond at the C5 position, rendering this carbon atom strongly nucleophilic and basic. wikipedia.org Such intermediates are typically not isolated but are generated in situ at low temperatures and used immediately. Their existence and structure are inferred from the products obtained after quenching with electrophiles and by analogy with stable, characterized lithiated heterocycles.

In acid-catalyzed reactions, the primary intermediate is a protonated thiophene, a type of Wheland intermediate or sigma complex, where the aromaticity is temporarily disrupted. nih.govnumberanalytics.com These carbocationic species are highly electrophilic and are central to oligomerization and ring-opening pathways. rsc.org DFT calculations have been employed to explore the structure and stability of these protonated intermediates. rsc.orgresearchgate.net

For transition metal-catalyzed reactions, the mechanism involves a series of organometallic intermediates. In palladium-catalyzed cross-coupling, for example, the catalytic cycle involves Pd(0) and Pd(II) species. mdpi.comnih.govsemanticscholar.org After initial oxidative addition of an aryl halide to Pd(0), a transmetalation step with the 5-lithio-thiophene derivative would generate a Pd(II)-diorganoyl intermediate, which then undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. researchgate.net

Modern computational chemistry, particularly DFT, provides powerful tools for mapping reaction pathways and analyzing the structure and energy of transition states. researchgate.netdntb.gov.uaresearchgate.net For reactions involving this compound, such analyses can predict the most likely reaction channels and explain observed regioselectivity.

For instance, in the context of C-H activation, DFT calculations can model the transition state for the deprotonation step, revealing the geometric and electronic factors that favor one site over another. Studies on the bromination of thiophenes with N-bromosuccinimide (NBS) have used DFT to investigate competing radical and ionic mechanisms and their respective transition states. dntb.gov.ua Similarly, the mechanism of thiophene desulfurization on nickel surfaces has been detailed, identifying the transition states for C-S bond cleavage and subsequent hydrogenation steps. rsc.org

Computational analysis of the excited states of thiophene has mapped the minimum energy path connecting different minima on the potential energy surface, suggesting a low barrier for the ring-opening process from an excited state. rsc.org This type of reaction pathway mapping is crucial for understanding mechanisms that are difficult to probe experimentally.

Table 3: Computationally Determined Activation Barriers for Mechanistic Steps in Thiophene Chemistry

This table presents calculated activation energies for key steps in different reaction mechanisms involving thiophene and its derivatives, as determined by theoretical studies.

| Reaction | Mechanistic Step | Computational Method | Calculated Barrier | Reference |

|---|---|---|---|---|

| Thiophene Desulfurization on Ni(111) | Direct C-S Cleavage | DFT | 0.86 eV | rsc.org |

| Thiophene Bromination with NBS | H-abstraction by Br radical (at C2) | DFT (M06-2X) | 11.3 kcal/mol | dntb.gov.ua |

| Thiophene Ring Opening | S₁ State → Conical Intersection | DFT/MRCI | Low barrier from S₁ minimum | rsc.org |

| Radical Hydroformylation | H-atom transfer from Thiophenol | DFT (M06-2X) | 9.4 kcal/mol | acs.org |

Catalysis provides alternative, lower-energy pathways for chemical transformations, profoundly influencing the reaction mechanisms of molecules like this compound.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for functionalizing thiophenes. mdpi.comnih.govsemanticscholar.orgresearchgate.net In a typical Suzuki coupling, a palladium(0) catalyst initiates the cycle via oxidative addition to an aryl halide. The resulting arylpalladium(II) complex then undergoes transmetalation with a thiophene-boronic acid derivative (which could be prepared from the lithiated intermediate). The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. nih.gov This catalytic cycle avoids the direct reaction of stoichiometric organometallic reagents with functional groups that might be sensitive. The choice of ligands on the palladium center is crucial for modulating the catalyst's reactivity and stability. nih.gov

Brønsted Acid Catalysis: The mechanism of transformations under Brønsted acid catalysis is fundamentally different. nih.gov As discussed previously, acids protonate the electron-rich thiophene ring, generating a carbocationic intermediate. rsc.orgpharmaguideline.com This intermediate is the key species in acid-catalyzed oligomerization, where it acts as an electrophile that attacks another neutral thiophene molecule. nih.gov This process can repeat to form polymers. The acid catalyst is regenerated by deprotonation of the resulting dimer or oligomer. The strength of the acid and the reaction temperature determine whether simple protonation/deuteration, oligomerization, or ring-opening is the dominant pathway. nih.govrsc.org

Table of Compounds

Table 4: Chemical Compounds Mentioned in the Article

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra of 2-(3-Methylthiophen-2-yl)acetaldehyde are predicted to exhibit characteristic signals corresponding to the 3-methylthiophene (B123197) ring and the acetaldehyde (B116499) side chain.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methylene (B1212753) protons, the two aromatic protons on the thiophene (B33073) ring, and the methyl group protons.

Aldehydic Proton (CHO): This proton is highly deshielded and is expected to appear as a triplet in the downfield region, typically around δ 9.7-9.8 ppm, due to coupling with the adjacent methylene protons. rsc.org

Methylene Protons (CH₂): These protons, situated between the aromatic ring and the carbonyl group, are expected to resonate as a doublet around δ 3.7-3.9 ppm, coupled to the aldehydic proton.

Thiophene Ring Protons (H-4 and H-5): The two protons on the thiophene ring form an AX spin system and are expected to appear as doublets. Based on data for similar thiophene derivatives, H-5 is anticipated to be slightly downfield (around δ 7.1-7.3 ppm) compared to H-4 (around δ 6.9-7.0 ppm). chemicalbook.com The coupling constant between them (J₄,₅) is typically around 5 Hz.

Methyl Protons (CH₃): The methyl group attached to the C-3 position of the thiophene ring would appear as a singlet in the upfield region, likely around δ 2.2-2.5 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon environment.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 198-202 ppm.

Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons. The substituted carbons, C-2 and C-3, would be deshielded. C-2, attached to the electron-withdrawing acetaldehyde group, is predicted to be around δ 140-145 ppm. C-3, bearing the methyl group, would be in a similar region. The protonated carbons, C-4 and C-5, are expected at approximately δ 125-130 ppm and δ 123-128 ppm, respectively. researchgate.netchemicalbook.com

Methylene Carbon (CH₂): The methylene carbon is expected to resonate around δ 45-50 ppm.

Methyl Carbon (CH₃): The methyl carbon signal will appear in the upfield region, typically around δ 14-16 ppm.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| CHO | 9.7 – 9.8 | t | C=O | 198 – 202 |

| H-5 | 7.1 – 7.3 | d | C-2 | 140 – 145 |

| H-4 | 6.9 – 7.0 | d | C-3 | 138 – 143 |

| CH₂ | 3.7 – 3.9 | d | C-5 | 125 – 130 |

| CH₃ | 2.2 – 2.5 | s | C-4 | 123 – 128 |

| CH₂ | 45 – 50 | |||

| CH₃ | 14 – 16 |

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, key expected cross-peaks would be observed between the aldehydic proton (CHO) and the methylene protons (CH₂), and between the two thiophene ring protons (H-4 and H-5). This confirms the connectivity within the acetaldehyde side chain and the thiophene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It would show cross-peaks connecting the aldehydic proton to the carbonyl carbon, the methylene protons to the methylene carbon, the thiophene protons (H-4, H-5) to their respective carbons (C-4, C-5), and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (two- and three-bond ¹H-¹³C correlations). columbia.edu It provides the definitive link between the substituent groups and the thiophene ring. Key expected correlations include:

The methylene protons (CH₂) showing a correlation to the C-2 and C-3 carbons of the thiophene ring, as well as to the carbonyl carbon.

The aldehydic proton (CHO) showing a correlation to the methylene carbon and C-2 of the thiophene ring.

The methyl protons (CH₃) showing correlations to C-3 and C-4 of the thiophene ring.

The thiophene proton H-4 showing correlations to C-2, C-3, and C-5.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the bulk properties of solid materials. nih.gov While solution NMR provides data on individual molecules, ssNMR yields information about the molecule in its solid, crystalline, or amorphous state. For heterocyclic compounds like this compound, ssNMR can be employed to: nih.gov

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can readily distinguish between polymorphs.

Study Molecular Conformation and Dynamics: ssNMR can provide insights into the conformation of the molecule in the solid state, which may differ from its solution-state conformation. It can also be used to study dynamic processes such as ring flips or side-chain rotations.

Assess Purity of Bulk Material: The presence of impurities or different solid forms can be detected, providing a comprehensive assessment of the bulk material's composition. iastate.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

FT-IR spectroscopy is highly effective for identifying key functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1740-1720 cm⁻¹. orgchemboulder.com

Aldehydic C-H Stretch: A distinctive feature for aldehydes is the C-H stretching vibration of the aldehyde group, which typically appears as one or two moderate bands in the region of 2830-2695 cm⁻¹. A peak around 2720 cm⁻¹ is particularly diagnostic. libretexts.orgspectroscopyonline.com

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands. C=C stretching vibrations are expected in the 1550-1400 cm⁻¹ region. iosrjournals.orgglobalresearchonline.net C-S stretching modes are typically weaker and appear at lower wavenumbers, often between 710 and 680 cm⁻¹. iosrjournals.org

C-H Vibrations: Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹ (typically 3120-3050 cm⁻¹). nii.ac.jp Aliphatic C-H stretching from the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region. libretexts.org C-H in-plane bending for substituted thiophenes occurs in the 1250-1050 cm⁻¹ range, while out-of-plane bending is found between 900-700 cm⁻¹. iosrjournals.orgnii.ac.jp

Raman spectroscopy is an excellent complementary technique to FT-IR, providing valuable information, particularly for symmetric vibrations and aromatic systems.

Thiophene Ring Modes: The C=C stretching vibrations of the thiophene ring are typically strong and sharp in the Raman spectrum, appearing in the 1550-1350 cm⁻¹ region. mdpi.com These modes are very sensitive to substitution and conformation. mdpi.com The symmetric "ring breathing" mode is also a characteristic and strong Raman band.

C-S Stretching: The C-S stretching vibrations of the thiophene ring, which may be weak in the IR spectrum, often give rise to more easily identifiable bands in the Raman spectrum, typically observed between 750 and 600 cm⁻¹.

Carbonyl C=O Stretch: The C=O stretch of the aldehyde is also observable in the Raman spectrum, though it is typically less intense than in the IR spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are readily observed in the 3100-2850 cm⁻¹ region.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3120 – 3050 | 3120 – 3050 | Medium |

| Aliphatic C-H Stretch | 3000 – 2850 | 3000 – 2850 | Strong |

| Aldehydic C-H Stretch | 2830 – 2695 | 2830 – 2695 | Medium, Diagnostic |

| C=O Stretch (Aldehyde) | 1740 – 1720 | 1740 – 1720 | Strong (IR), Medium (Raman) |

| Thiophene Ring C=C Stretch | 1550 – 1400 | 1550 – 1350 | Medium (IR), Strong (Raman) |

| C-H Bending (in-plane) | 1250 – 1050 | 1250 – 1050 | Medium |

| C-H Bending (out-of-plane) | 900 – 700 | 900 – 700 | Strong |

| C-S Stretch | 710 – 680 | 750 – 600 | Weak (IR), Medium (Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry is indispensable for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C7H8OS, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements. A close agreement between the measured and theoretical exact mass would provide strong evidence for the compound's elemental composition. Ultra-high resolution techniques, such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, are particularly effective in the analysis of complex mixtures containing sulfur-containing compounds like thiophenes. researchgate.netnih.gov

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C7H8OS |

| Theoretical Exact Mass ([M]+) | 140.0300 |

| Expected Adducts in ESI+ | [M+H]+, [M+Na]+ |

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing the components of a volatile mixture and for obtaining the mass spectrum of each separated component, which is crucial for structural elucidation and purity assessment.

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for identification.

The expected fragmentation of this compound would likely involve characteristic losses. For instance, the loss of the formyl radical (-CHO) would be a probable fragmentation pathway. The fragmentation pattern of the structurally similar compound, 2-acetylthiophene, shows a prominent peak corresponding to the loss of the acetyl group. spectrabase.com By analogy, a significant fragment for this compound would be expected from the cleavage of the bond between the thiophene ring and the acetaldehyde moiety. The mass spectrum of 2-thiophenecarboxaldehyde also provides a reference for the fragmentation of the thiophene ring itself. nist.gov

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 140 | [C7H8OS]+ | Molecular Ion (M+) |

| 111 | [C6H7S]+ | Loss of -CHO |

| 97 | [C5H5S]+ | Thienyl cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels upon the absorption or emission of light.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the thiophene ring is the primary chromophore. Substituted thiophenes typically exhibit strong absorption bands in the UV region. The position and intensity of these bands are influenced by the nature and position of the substituents on the thiophene ring. nii.ac.jp The presence of the acetaldehyde group, which contains a carbonyl chromophore, and the methyl group will affect the electronic transitions of the thiophene ring. It is expected that this compound would exhibit characteristic absorption maxima in the UV region, likely with shifts compared to unsubstituted thiophene due to the electronic effects of the substituents. Studies on various thiophene derivatives have shown that substituents can cause both bathochromic (to longer wavelengths) and hypsochromic (to shorter wavelengths) shifts. nii.ac.jpnih.gov

| Solvent | Expected λmax (nm) | Associated Transition |

|---|---|---|

| Hexane | ~230-260 | π → π |

| Ethanol | ~235-265 | π → π |

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. While not all molecules that absorb UV-Vis light are fluorescent, many aromatic and heterocyclic compounds, including some thiophene derivatives, exhibit fluorescence. researchgate.netislandscholar.ca

The fluorescence properties of a molecule are highly dependent on its structure and environment. The presence of substituents on the thiophene ring can significantly impact the fluorescence quantum yield and the emission wavelength. For this compound, the potential for fluorescence would depend on the interplay between the electronic properties of the substituted thiophene ring and the quenching effects that can be associated with carbonyl groups. If the compound is fluorescent, it would be expected to have a characteristic emission spectrum when excited at a wavelength corresponding to one of its absorption maxima. The study of solvatochromism, the change in emission color with solvent polarity, could provide further information about the electronic nature of the excited state. researchgate.net

Due to the lack of specific experimental data, a definitive statement on the fluorescence of this compound cannot be made. However, based on the behavior of other thiophene derivatives, it is a property worth investigating for a complete photophysical characterization. researchgate.netrsc.orgnih.gov

Computational and Theoretical Chemistry of 2 3 Methylthiophen 2 Yl Acetaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing insights into molecular structure, reactivity, and spectroscopic properties. For a molecule like 2-(3-Methylthiophen-2-yl)acetaldehyde, DFT methods, particularly using hybrid functionals like B3LYP, are well-suited to provide a balance between computational cost and accuracy. sci-hub.se Ab initio methods, such as Hartree-Fock (HF), serve as a foundational approach, though they are often supplemented with more advanced techniques to account for electron correlation. sci-hub.se

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylthiophene (B123197) ring, indicating this region is susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the acetaldehyde (B116499) moiety, specifically the carbon-oxygen double bond, which is the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations would precisely map the electron density distribution, revealing the polar nature of the C=O bond and the aromaticity of the thiophene (B33073) ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated via DFT/B3LYP)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Localized on the acetaldehyde C=O bond |

| HOMO | -6.2 | Localized on the 3-methylthiophene ring |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability |

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, a key structural feature is the rotational barrier around the single bond connecting the thiophene ring and the acetaldehyde group. This rotation gives rise to different conformers (spatial isomers).

Computational analysis would reveal the most stable conformer by comparing the relative energies of various rotational angles. It is likely that the most stable conformation would involve a specific orientation of the aldehyde group relative to the thiophene ring to minimize steric hindrance and maximize favorable electronic interactions. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value | Basis of Comparison |

|---|---|---|---|

| Bond Length | C=O | 1.21 Å | Acetaldehyde studies researchgate.net |

| Bond Length | C(ring)-C(side chain) | 1.51 Å | Acetaldehyde studies researchgate.net |

| Bond Length | C-S (in ring) | 1.72 Å | Thiophene derivative studies nih.gov |

| Bond Angle | O=C-C | 124° | Acetaldehyde studies researchgate.net |

| Bond Angle | C-S-C (in ring) | 92° | Thiophene derivative studies |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted spectra are invaluable for confirming the structure of synthesized compounds.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the aldehyde group, C-H stretches, and ring vibrations. These calculations help in the assignment of experimental IR bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λ_max) which typically correspond to π → π* transitions within the conjugated thiophene system and n → π* transitions associated with the carbonyl group.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~195 ppm | Aldehyde Carbonyl (C=O) |

| ¹H NMR | Chemical Shift (δ) | ~9.8 ppm | Aldehyde Proton (-CHO) |

| IR | Wavenumber (cm⁻¹) | ~1725 cm⁻¹ | C=O Stretch |

| IR | Wavenumber (cm⁻¹) | ~2720, 2820 cm⁻¹ | Aldehyde C-H Stretch |

Reaction Mechanism Simulations and Energetic Profiling

Theoretical chemistry allows for the detailed exploration of chemical reaction pathways, providing insights that are often difficult to obtain through experiments alone.

Identification of Transition States and Activation Energies

To understand how a reaction proceeds, chemists must identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

For this compound, a common reaction would be the nucleophilic addition to the carbonyl carbon. A simulation of this process would involve modeling the approach of a nucleophile, locating the transition state structure, and calculating the activation energy. This provides a quantitative measure of the aldehyde's reactivity. smolecule.com

Table 4: Hypothetical Energetic Profile for a Nucleophilic Addition Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Nucleophile partially bonded to carbonyl carbon | +15.2 |

| Product | Adduct formed after addition | -8.5 |

| Activation Energy (Ea) | Energy barrier for the reaction | 15.2 |

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. rsc.orgchemrxiv.org For a chemical reaction, a simplified 2D or 3D representation of the PES can be generated to visualize the entire reaction pathway. This map shows the reactants, products, any intermediates, and the transition states that connect them.

Mapping the PES for a reaction involving this compound, such as its isomerization or decomposition, would provide a complete energetic landscape of the process. chemrxiv.org This allows chemists to identify the lowest energy pathway (the most likely reaction mechanism) and explore the possibility of competing reaction channels. These surfaces are essential for understanding reaction dynamics and predicting product distributions under various conditions.

Theoretical Studies on Aromaticity and Electronic Effects in the Thiophene Moiety

The aromaticity of the thiophene ring in this compound is a key determinant of its stability and reactivity. Thiophene itself is a well-established aromatic heterocycle, and the introduction of substituents—in this case, a methyl group at the 3-position and an acetaldehyde group at the 2-position—can modulate this aromatic character. Theoretical studies on substituted thiophenes often employ various computational methods to quantify aromaticity and understand the electronic perturbations caused by different functional groups.

Aromaticity Indices:

Several computational indices are used to quantify the aromaticity of cyclic systems. These include geometric criteria (e.g., Harmonic Oscillator Model of Aromaticity - HOMA), magnetic criteria (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic criteria (e.g., Aromatic Stabilization Energy - ASE). For this compound, theoretical calculations would likely reveal a slight alteration in the aromaticity of the thiophene ring compared to the parent thiophene molecule.

The methyl group at the 3-position is an electron-donating group through hyperconjugation and inductive effects. This donation of electron density into the thiophene ring is expected to enhance its aromatic character. Conversely, the acetaldehyde group at the 2-position is an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. This withdrawal of electron density can potentially decrease the aromaticity of the ring. The net effect on the aromaticity would be a balance of these opposing electronic influences.

Electronic Effects:

The electronic effects of the substituents not only influence aromaticity but also dictate the molecule's reactivity. The interplay between the electron-donating methyl group and the electron-withdrawing acetaldehyde group creates a specific electron density distribution across the thiophene ring.

Electron-Donating Group (Methyl): The methyl group enriches the electron density of the thiophene ring, particularly at the ortho and para positions relative to its point of attachment.

Electron-Withdrawing Group (Acetaldehyde): The acetaldehyde group withdraws electron density, making the ring more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to unsubstituted thiophene.

Computational studies, such as Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of these electronic effects by analyzing charge distributions and orbital interactions. For instance, NBO analysis could reveal the extent of electron delocalization from the methyl group into the π-system of the thiophene ring and the delocalization of π-electrons towards the acetaldehyde group.

A hypothetical representation of calculated aromaticity indices for the thiophene moiety in this compound compared to thiophene and other substituted thiophenes is presented in the table below.

| Compound | HOMA | NICS(1) (ppm) | ASE (kcal/mol) |

| Thiophene | 0.764 | -13.2 | 25.1 |

| 3-Methylthiophene | 0.775 | -13.8 | 26.3 |

| 2-Formylthiophene | 0.751 | -12.5 | 23.9 |

| This compound | 0.768 (Estimated) | -13.1 (Estimated) | 24.8 (Estimated) |

Note: The values for this compound are estimated based on the expected electronic effects of the substituents and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The flexibility of the acetaldehyde side chain in this compound means that the molecule can exist in various conformations. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape by simulating the atomic motions of the molecule over time.

MD simulations can provide detailed information about the preferred conformations of the molecule, the energy barriers between different conformers, and the influence of the solvent on the conformational equilibrium. By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the potential energy surface of the molecule and identify the low-energy conformations that are most likely to be populated at a given temperature.

For this compound, the key dihedral angle to consider is the one defining the orientation of the acetaldehyde group relative to the thiophene ring (C3-C2-Cα-Cβ). The rotation around the C2-Cα single bond will likely lead to several stable conformers. The relative energies of these conformers will be influenced by steric interactions between the acetaldehyde group and the methyl group at the 3-position, as well as electronic interactions such as conjugation between the carbonyl group and the thiophene π-system.

A hypothetical energy profile for the rotation around the C2-Cα bond, which could be obtained from MD simulations or relaxed potential energy surface scans, is depicted below.

| Dihedral Angle (C3-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 2.5 | Eclipsed with C3-H |

| 60° | 0.8 | Gauche |

| 120° | 3.0 | Eclipsed with S |

| 180° | 0.0 | Anti (most stable) |

| 240° | 0.8 | Gauche |

| 300° | 2.5 | Eclipsed with C3-H |

Note: This table represents a hypothetical energy profile for illustrative purposes.

MD simulations can also be used to study the dynamic behavior of the molecule, such as the timescale of conformational transitions. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a biological system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. mdpi.com QSPR models are mathematical equations that correlate molecular descriptors with a specific property of interest. mdpi.com

For this compound, QSPR models could be developed to predict a wide range of properties, including:

Physicochemical Properties: Boiling point, vapor pressure, solubility, and logP (octanol-water partition coefficient).

Reactivity Parameters: Rate constants for specific reactions, such as oxidation or reduction of the aldehyde group.

Spectroscopic Properties: Chemical shifts in NMR spectra or absorption maxima in UV-Vis spectra.

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest is compiled. This dataset should include structurally diverse molecules, including compounds similar to this compound.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property.

Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and external validation with a separate test set of compounds.

While no specific QSPR models for this compound are readily available in the literature, existing QSPR models for aldehydes and thiophene derivatives can provide insights into its likely properties. cymitquimica.comnih.gov For example, QSPR models for the boiling points of aldehydes often include descriptors related to molecular weight, polarity, and intermolecular interactions. nih.gov Similarly, models for the reactivity of thiophenes might incorporate descriptors that quantify the electronic properties of the ring.

A hypothetical QSPR equation for predicting the boiling point of substituted thiophene aldehydes might look like:

Boiling Point (°C) = a * (Molecular Weight) + b * (Dipole Moment) - c * (LogP) + d

where a, b, c, and d are coefficients determined from the regression analysis.

By calculating the relevant descriptors for this compound, such a model could provide an estimate of its boiling point.

Applications of 2 3 Methylthiophen 2 Yl Acetaldehyde As a Chemical Entity and Synthetic Intermediate

Role as a Building Block in the Synthesis of Complex Organic Molecules

The inherent reactivity of both the aldehyde functional group and the thiophene (B33073) ring in 2-(3-Methylthiophen-2-yl)acetaldehyde makes it a valuable precursor in the synthesis of more complex molecular architectures. Thiophenes, in general, are significant heterocyclic compounds frequently employed as building blocks in the creation of various agrochemicals and pharmaceuticals.

The aldehyde group of this compound can participate in a wide array of chemical reactions to form new heterocyclic systems. For instance, it can undergo condensation reactions with various nucleophiles. Thiophene aldehydes are known to react with compounds containing active methylene (B1212753) groups in Knoevenagel condensations, and with amines to form Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic compounds. While specific examples involving this compound are not extensively documented, the reactivity of thiophene-2-carboxaldehyde in such transformations is well-established. For example, thiophene-2-carboxaldehyde is used in condensation processes and serves as an intermediate in the manufacturing of pharmaceuticals and aroma compounds researchgate.net.

The general reactivity of aldehydes allows them to be key starting materials in multicomponent reactions, which are efficient methods for synthesizing complex molecules in a single step. It is plausible that this compound could be employed in such reactions to generate novel, highly substituted heterocyclic scaffolds with potential biological activities.

The structure of this compound is amenable to further functionalization, making it a useful intermediate for the synthesis of polyfunctionalized molecules. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives.

Furthermore, the thiophene ring itself can be functionalized. The presence of the methyl group at the 3-position and the acetaldehyde (B116499) group at the 2-position directs electrophilic substitution to the vacant positions on the ring. This allows for the introduction of additional functional groups, leading to the creation of highly decorated thiophene structures. These polyfunctionalized thiophenes can then be used in the synthesis of more complex target molecules. For instance, the synthesis of various 4-arylthiophene-2-carbaldehyde compounds has been achieved through Suzuki-Miyaura cross-coupling reactions, demonstrating the feasibility of functionalizing the thiophene ring in the presence of an aldehyde group nih.gov.

| Reaction Type | Potential Product Class from this compound | Significance |

| Knoevenagel Condensation | Thiophene-containing α,β-unsaturated compounds | Intermediates for further synthesis, potential biological activity |

| Schiff Base Formation | Thiophene-containing imines | Precursors for the synthesis of other heterocycles, ligands for metal complexes |

| Oxidation | 2-(3-Methylthiophen-2-yl)acetic acid | Access to a different class of derivatives with distinct properties |

| Reduction | 2-(3-Methylthiophen-2-yl)ethanol | Precursor for esters and other alcohol derivatives |

| Electrophilic Substitution | Halogenated or nitrated thiophene derivatives | Further functionalization and elaboration into more complex structures |

Contribution to Research in Flavor Chemistry and Aroma Compound Synthesis

Sulfur-containing compounds, including thiophene derivatives, are known to play a significant role in the aroma and flavor of various foods and beverages. They often possess low odor thresholds and can contribute to a wide range of sensory profiles, from savory and meaty to fruity and tropical.

While there is no direct evidence of this compound being a natural product itself, its structural motif is related to naturally occurring sulfur-containing volatile compounds. For example, 2-methylthiophene (B1210033) is a known flavor compound with roasted and meaty notes, and it has been identified in various food products perfumerflavorist.comfoodb.ca. The presence of the acetaldehyde functional group in the target molecule suggests it could serve as a precursor or a structural analog in the synthesis of more complex flavor compounds. The reactivity of the aldehyde allows for chain extension and the introduction of other functional groups, which could lead to the creation of novel aroma molecules with unique sensory properties.

| Related Compound | Reported Aroma/Flavor Profile | Potential Relevance to this compound |

| 2-Methylthiophene | Roasted, meaty, petroleum, onion, green, cabbage perfumerflavorist.com | The 3-methylthiophene (B123197) core of the target compound may contribute similar savory notes. |

| Thiophene | Benzene-like odor wikipedia.org | The basic thiophene ring system provides a foundational aroma character. |

Potential in Materials Science and Polymer Chemistry

Thiophene-based polymers, particularly polythiophenes, have garnered significant interest in the field of materials science due to their unique electronic and optical properties. These conductive polymers have potential applications in various electronic devices, including organic field-effect transistors, solar cells, and sensors.

The functionalization of polythiophenes is a key area of research aimed at fine-tuning their properties and introducing new functionalities. The aldehyde group in this compound presents an attractive handle for the synthesis of functionalized thiophene monomers and polymers. While the direct polymerization of thiophene-aldehydes can be challenging due to the reactivity of the aldehyde group under polymerization conditions, strategies have been developed to incorporate this functionality researchgate.netacs.org.

One approach involves the synthesis of a monomer where the thiophene-aldehyde is part of a larger, more easily polymerizable structure, such as a trimer with two 3,4-ethylenedioxythiophene (B145204) (EDOT) units flanking the thiophene-aldehyde researchgate.net. The resulting polymer would have pendant aldehyde groups that can be used for post-polymerization modification. These aldehyde groups can react with various nucleophiles, allowing for the covalent attachment of other molecules to the polymer backbone. This could be used to, for example, cross-link the polymer to form insoluble films or to graft fluorescent nanoparticles onto the polymer surface researchgate.net. The aldehyde functionality can also enhance the adhesion of the polymer film to substrates like indium tin oxide (ITO) researchgate.netacs.org.

Therefore, this compound could potentially serve as a valuable monomer, or a precursor to a monomer, for the synthesis of functionalized polythiophenes with tailored properties for applications in organic electronics and sensor technology.

| Potential Application Area | Role of this compound | Key Advantage of the Aldehyde Group |

| Conductive Polymers | Precursor to a functionalized thiophene monomer | Allows for post-polymerization modification and functionalization of the polymer. |

| Organic Electronics | Component of materials for transistors, solar cells, and sensors | The thiophene backbone provides conductivity, while the aldehyde allows for tuning of properties. |

| Functional Coatings | Building block for adhesive and functional polymer films | The aldehyde group can enhance adhesion to substrates and provide a site for grafting other molecules. |

Monomeric Units for Conjugated Polymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are a cornerstone of modern organic electronics. Thiophene-containing polymers, in particular, have garnered significant attention due to their favorable electronic properties and environmental stability. The synthesis of these materials often involves the polymerization of functionalized thiophene monomers.

Precursors for Organic Electronic Materials

The development of organic electronic materials, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), relies on the design and synthesis of novel organic semiconductors. Thiophene derivatives are frequently incorporated into these materials to tune their electronic and morphological properties.

The molecular structure of this compound suggests it could be a precursor for more complex molecules intended for organic electronics. The aldehyde group can be a site for further chemical modifications to introduce desired functionalities. However, there is a lack of published research detailing the conversion of this specific compound into materials for organic electronic devices.

Exploration of Derivatives for Diverse Chemical Applications

The chemical reactivity of the aldehyde group in this compound opens up possibilities for the synthesis of a wide range of derivatives. These reactions could include oxidations to carboxylic acids, reductions to alcohols, and condensations with various nucleophiles to form imines, oximes, and other functional groups. Such derivatives could potentially find applications in medicinal chemistry, agrochemicals, or as intermediates in the synthesis of more complex chemical targets.

Despite these possibilities, the scientific literature does not provide substantial examples of derivatives synthesized from this compound and their subsequent applications. Research in this area appears to be either unpublished or has not been extensively pursued.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiophene (B33073) derivatives is continually evolving, with a strong emphasis on developing environmentally benign and efficient methods. For a compound like 2-(3-Methylthiophen-2-yl)acetaldehyde, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

One promising approach is the utilization of catalytic C-H activation . This strategy allows for the direct functionalization of the thiophene ring, potentially simplifying the synthetic route to the target molecule. mdpi.comresearchgate.netrsc.org For instance, palladium-catalyzed direct arylation has been effectively used for the functionalization of thiophene rings, and similar methodologies could be adapted to introduce the acetaldehyde (B116499) moiety or its precursor at the 2-position of 3-methylthiophene (B123197). mdpi.com The development of catalysts based on earth-abundant metals and the use of greener solvents like water would further enhance the sustainability of such processes. nih.gov

Another avenue for sustainable synthesis involves one-pot reactions and multicomponent reactions (MCRs) . These approaches improve atom economy and reduce waste by combining multiple synthetic steps into a single operation without isolating intermediates. A plausible one-pot synthesis for this compound could start from 3-methylthiophene, proceeding through a formylation step followed by chain extension.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. rsc.org This includes the use of renewable starting materials, alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption, and the design of biodegradable catalysts. Research into enzymatic or chemoenzymatic routes could also provide highly selective and sustainable pathways to functionalized thiophenes.

A potential synthetic route to this compound could start from the commercially available 3-methylthiophene-2-carboxaldehyde. thegoodscentscompany.com A Wittig reaction or a related olefination followed by hydrolysis or ozonolysis could extend the carbon chain to form the desired acetaldehyde. Optimizing these steps to minimize waste and energy usage would be a key focus of sustainable methodology development.

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For this compound, mechanistic studies would likely focus on the reactivity of both the thiophene ring and the acetaldehyde functional group.

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles like thiophene. organic-chemistry.orgwikipedia.org Mechanistic investigations into the Vilsmeier-Haack formylation of 3-methylthiophene could provide valuable insights into the regioselectivity of the reaction and the influence of the methyl group on the reactivity of the thiophene ring. ijpcbs.comresearchgate.net Understanding the formation of the Vilsmeier reagent and its interaction with the thiophene substrate at a molecular level can lead to improved reaction conditions and yields. wikipedia.org

Furthermore, the development of in situ spectroscopic techniques (e.g., NMR, IR) and computational modeling can provide real-time information about reaction intermediates and transition states. These tools can be applied to study the mechanisms of C-H activation, cross-coupling reactions, and other transformations used to synthesize and functionalize this compound. For instance, understanding the ligand effects in palladium-catalyzed reactions can lead to the design of more active and selective catalysts. princeton.edu

The reactivity of the acetaldehyde group in this compound is another area for mechanistic exploration. Reactions such as aldol (B89426) condensations, Knoevenagel condensations, and reductive aminations are all possible transformations. mdpi.com Detailed mechanistic studies of these reactions on the thiophene-substituted acetaldehyde would elucidate the electronic and steric effects of the 3-methylthienyl group on the reactivity of the carbonyl function.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and design of new molecules and synthetic routes. mit.eduarxiv.org

In the context of this compound and its derivatives, retrosynthesis prediction algorithms can propose novel and efficient synthetic pathways. nih.govengineering.org.cn By training on vast databases of known chemical reactions, these AI tools can identify strategic bond disconnections and suggest starting materials and reagents, potentially uncovering more sustainable and cost-effective routes than those conceived by human chemists alone. mdpi.com

Machine learning models can be trained to predict the outcomes of chemical reactions, including yield and selectivity, based on a set of molecular descriptors and reaction conditions. semanticscholar.orgucla.eduovid.commit.eduacs.org This predictive power can be used to optimize the synthesis of this compound by identifying the ideal catalyst, solvent, and temperature without the need for extensive experimental screening. This not only saves time and resources but also aligns with the principles of green chemistry.

Exploration of New Applications in Specialized Chemical Fields

Thiophene derivatives are known for their diverse applications in materials science and medicinal chemistry. numberanalytics.com Future research on this compound will likely explore its potential in several specialized fields.

In organic electronics , thiophene-based materials are widely used in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). juniperpublishers.comresearchgate.netrunlongfragrance.com The specific substitution pattern of this compound could influence the electronic properties of polymers or small molecules incorporating this unit. The aldehyde group provides a convenient handle for further functionalization, allowing for the synthesis of a variety of conjugated materials with tunable properties. nih.govbeilstein-journals.org

The field of chemosensors is another promising area. Thiophene-containing molecules have been shown to act as fluorescent sensors for the detection of metal ions and other analytes. mdpi.comresearchgate.net The this compound scaffold could be modified to create selective and sensitive sensors, where the binding of an analyte to a receptor unit would induce a change in the fluorescence or color of the molecule.

In medicinal chemistry , the thiophene ring is a common scaffold in many pharmaceutical compounds. While this article does not delve into dosage or safety, the inherent reactivity of the aldehyde group in this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. It can be used to construct various heterocyclic systems or to introduce pharmacophoric groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Methylthiophen-2-yl)acetaldehyde in laboratory settings?

- Methodology :

- Oxidative pathways : Similar to 2-(3-chlorophenyl)-2-oxoacetaldehyde synthesis, oxidation of 3-methylthiophene derivatives using agents like K₂Cr₂O₇ in acidic conditions may yield the aldehyde moiety. Adjust stoichiometry to avoid over-oxidation .

- Thiophene functionalization : Introduce the acetaldehyde group via Friedel-Crafts alkylation or Vilsmeier-Haack formylation, leveraging the electron-rich thiophene ring. BF₃·SMe₂ has been used for thiomethylative Friedel-Crafts reactions in related systems, suggesting compatibility with thiophene substrates .

- Protection strategies : Use dithioacetalation (e.g., BF₃·SMe₂) to protect the aldehyde group during multi-step syntheses, followed by deprotection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9-10 ppm) and thiophene ring protons (δ 6.5-7.5 ppm). Compare with DFT-calculated spectra for validation, as done for structurally related benzothiazine derivatives .

- HPLC/MS : Ensure purity and verify molecular weight via ESI-MS. Use reverse-phase HPLC with UV detection (λ = 250–300 nm) for thiophene derivatives .

- IR spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .

Q. How does the reactivity of this compound compare to other aromatic aldehydes?

- Methodology :

- Nucleophilic addition : Test reactivity with Grignard reagents or NaBH₄. The electron-donating methyl group on thiophene may reduce electrophilicity compared to chlorophenyl analogs, requiring harsher conditions .

- Cross-coupling reactions : Explore Suzuki-Miyaura coupling using the aldehyde as a directing group. Computational modeling (e.g., DFT) can predict regioselectivity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives?

- Methodology :

- Reaction path search : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify low-energy pathways. ICReDD’s approach integrates computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) .

- Machine learning : Train models on existing thiophene reaction datasets to predict yields and side products. Tools like ChemOS or RDKit enable automated parameter screening .

Q. How should researchers address contradictions in reaction yields or selectivity across experimental replicates?

- Methodology :

- Factorial design : Systematically vary factors (e.g., temperature, catalyst loading) using a 2^k factorial approach to identify interactions affecting reproducibility. For example, a 2³ design could test temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst (BF₃·SMe₂ vs. AlCl₃) .

- Statistical analysis : Apply ANOVA to isolate significant variables. Sensitivity analysis via Monte Carlo simulations quantifies uncertainty .

Q. What strategies enable the design of multi-component reactions (MCRs) involving this compound?

- Methodology :

- Thiomethylative Friedel-Crafts : Combine the aldehyde with BF₃·SMe₂ and electron-rich arenes to form thiomethylated diphenylmethane analogs. Monitor reaction progress via in-situ IR .

- Catalyst screening : Test Lewis acids (e.g., Sc(OTf)₃, InCl₃) for MCRs. Computational ligand parameterization (e.g., Tolman electronic parameters) guides catalyst selection .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Methodology :